

Unveiling the Selectivity Profile of DCLK1-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, primarily due to its role as a cancer stem cell marker in various malignancies, including colorectal, pancreatic, and gastric cancers.[1][2][3] DCLK1 is a serine/threonine kinase that plays a crucial role in microtubule polymerization and is implicated in key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][2][4] The development of selective inhibitors is paramount to dissecting its biological functions and validating its therapeutic potential. This guide provides an in-depth technical overview of DCLK1-IN-1, a potent and selective chemical probe for the DCLK1 kinase domain.[5]

DCLK1-IN-1: Potency and Selectivity

DCLK1-IN-1 was developed through a structure-based design and chemoproteomic profiling approach to create a selective, in-vivo compatible inhibitor.[5] Its development aimed to overcome the off-target activities of previous multi-targeted inhibitors like XMD8-85 and LRRK2-IN-1, which also show affinity for kinases such as ERK5 and LRRK2.[6]

Biochemical and Cellular Potency

DCLK1-IN-1 demonstrates robust and selective inhibition of DCLK1 in various assay formats. The following tables summarize the key quantitative data for DCLK1-IN-1 and related



compounds.

Compound	DCLK1 IC50 (nM)	DCLK1 Kd (nM)	Assay Type	Reference
DCLK1-IN-1	9.5	109	KINOMEscan, ITC	[5]
DCLK1-IN-1	57 (at 50 μM ATP)	-	33P Kinase Assay	[5]
DCLK1-IN-1	279 (in HCT116 cells)	-	Cellular Thermal Shift Assay	[5]
XMD8-85	11	-	MSA Kinase Assay	[6]
LRRK2-IN-1	186	-	MSA Kinase Assay	[6]
XMD8-92	716	-	MSA Kinase Assay	[6]
DCLK1-NEG	>100-fold less active than DCLK1-IN-1	No binding detected	Various	[5][7]

Kinome-wide Selectivity

A critical aspect of a chemical probe is its selectivity across the human kinome. DCLK1-IN-1 exhibits exceptional selectivity for DCLK1 and its close homolog DCLK2.



Compound	Concentration	Kinases Inhibited (<10% of control)	Assay Type	Reference
DCLK1-IN-1	1 μΜ	DCLK1, DCLK2	KINOMEscan (489 kinases)	[5]
DCLK1-NEG	1 μΜ	None	KINOMEscan (489 kinases)	[5]

The introduction of a trifluoroethyl group in DCLK1-IN-1 was a key modification that maintained DCLK1 activity while dramatically improving selectivity against other kinases like ERK5, LRRK2, and the bromodomain-containing protein BRD4.[5][6][8]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methods used to characterize DCLK1-IN-1.

KINOMEscan™ Assay

This competition binding assay quantitatively measures the interaction of a compound with a panel of human kinases.

- Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound in solution.
- Protocol Outline:
 - Kinases are fused to a proprietary DNA tag.
 - \circ The tagged kinases are incubated with the test compound (e.g., DCLK1-IN-1 at 1 μ M) and an immobilized ligand in microtiter wells.
 - After equilibration, unbound kinase is washed away.



- The amount of bound kinase is quantified using qPCR.
- Results are typically expressed as a percentage of the DMSO control.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions.

- Principle: ITC directly measures the heat released or absorbed during a binding event. This
 allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)
 of the interaction.
- Protocol Outline:
 - A solution of the purified recombinant DCLK1 kinase domain is placed in the sample cell of the calorimeter.
 - DCLK1-IN-1 is loaded into the injection syringe.
 - The inhibitor is titrated into the kinase solution in a series of small injections.
 - The heat change upon each injection is measured.
 - The resulting data are fitted to a binding model to determine the thermodynamic parameters. A binding constant (Kd) of 109 nM was determined for DCLK1-IN-1 with the DCLK1 protein.[7]

Radiometric Kinase Assay (33P-ATP)

This is a traditional and direct method for measuring kinase activity.

- Principle: The assay measures the transfer of a radiolabeled phosphate group (from 33P-γ-ATP) to a substrate by the kinase.
- Protocol Outline:
 - The reaction mixture is prepared containing the DCLK1 enzyme, a suitable substrate (e.g., a peptide derived from PRAK), buffer, and cofactors.[6]



- The test compound (DCLK1-IN-1) at various concentrations is added.
- The reaction is initiated by the addition of 33P-y-ATP.
- After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper).
- The amount of incorporated radioactivity is measured using a scintillation counter to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

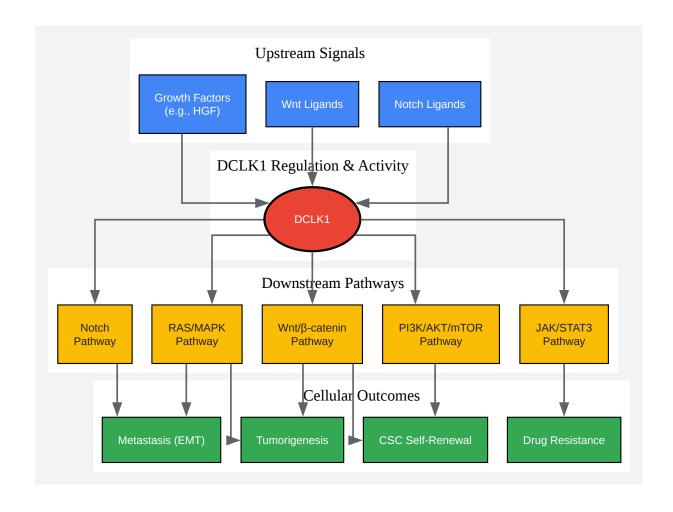
CETSA is used to verify target engagement of a drug in a cellular environment.

- Principle: The binding of a ligand (drug) can stabilize its target protein, leading to an increase in the protein's melting temperature.
- Protocol Outline:
 - Intact cells (e.g., DLD-1 or HCT116) are treated with the test compound (DCLK1-IN-1) or a vehicle control (DMSO).[7]
 - The cells are heated to a range of temperatures.
 - Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
 - The amount of soluble DCLK1 remaining at each temperature is quantified by Western blotting or other protein detection methods.
 - A shift in the melting curve in the presence of the drug indicates target engagement.
 DCLK1-IN-1 treatment increased the thermal stability of DCLK1 by approximately 3°C.[7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams illustrate the DCLK1 signaling pathway and a general workflow for inhibitor screening.





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Caption: DCLK1 integrates multiple oncogenic signals to drive cancer progression.





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Caption: A generalized workflow for the discovery of selective kinase inhibitors.

Conclusion

DCLK1-IN-1 represents a significant advancement in the toolset available to researchers studying DCLK1 biology. Its high potency and exceptional selectivity, as demonstrated through a variety of rigorous biochemical and cellular assays, establish it as a reliable chemical probe. The detailed methodologies provided herein offer a framework for the continued investigation of DCLK1's role in cancer and other diseases, paving the way for the development of novel therapeutic strategies targeting this important kinase. The use of DCLK1-IN-1 in patient-derived pancreatic cancer organoids has already shown its potential to uncover context-specific roles for DCLK1 in sustaining cancer cell viability.[5]

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